molecular formula C5H11FS B13621475 5-Fluoropentane-1-thiol

5-Fluoropentane-1-thiol

Cat. No.: B13621475
M. Wt: 122.21 g/mol
InChI Key: VHJHBEKHDCRCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropentane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group. This compound has the molecular formula C5H11FS and is known for its unique properties that make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoropentane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 5-fluoropentyl halides with a sulfur nucleophile such as sodium hydrosulfide (NaSH). The reaction typically proceeds under mild conditions, with the thiol group replacing the halide group on the carbon chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with 5-fluoropentyl halides to form an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol . This method is advantageous as it minimizes the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoropentane-1-thiol involves its ability to interact with various molecular targets and pathways. The thiol group is highly nucleophilic, allowing it to form covalent bonds with electrophilic centers in target molecules. This reactivity is crucial in its role as a building block in organic synthesis and in the development of fluorescent probes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropentane-1-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical behaviors that are not achievable with other thiols .

Properties

Molecular Formula

C5H11FS

Molecular Weight

122.21 g/mol

IUPAC Name

5-fluoropentane-1-thiol

InChI

InChI=1S/C5H11FS/c6-4-2-1-3-5-7/h7H,1-5H2

InChI Key

VHJHBEKHDCRCIN-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.